molecular formula C7H10N2O B596720 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol CAS No. 1215295-82-1

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol

Cat. No.: B596720
CAS No.: 1215295-82-1
M. Wt: 138.17
InChI Key: TZTISSAVSHFFOI-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol is a versatile chemical scaffold in medicinal chemistry, recognized for its role in the discovery and development of novel therapeutic agents. This cyclopentapyrazole core structure has been identified as a key precursor in the synthesis of compounds investigated as N-type calcium channel (Cav2.2) inhibitors , a promising target for the treatment of chronic pain . Research has demonstrated that derivatives based on this scaffold can exhibit in vivo efficacy in established preclinical models of pain . Furthermore, the pyrazole moiety is a privileged structure in drug discovery, frequently found in molecules with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties . As such, this compound serves as a critical building block for researchers engaged in hit-to-lead optimization campaigns and the synthesis of novel bioactive molecules for neurological and oncological research.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTISSAVSHFFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670187
Record name (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-82-1
Record name 1,4,5,6-Tetrahydro-3-cyclopentapyrazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Keto-Hydrazine Precursors

The most widely reported method involves cyclocondensation between a cyclopentanone derivative and a hydrazine-bearing hydroxymethyl group. For example, reacting 3-(hydroxymethyl)cyclopentan-1-one with methylhydrazine in acetic acid at 80–100°C yields the pyrazole ring via intramolecular dehydration . Key parameters include:

  • Temperature : Elevated temperatures (≥80°C) accelerate ring closure but risk side reactions like over-dehydration.

  • Catalyst : Acetic acid acts as both solvent and proton donor, stabilizing intermediates during cyclization .

  • Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures .

A representative reaction pathway is:

Cyclopentanone derivative+HydrazineAcOH, 90°CTetrahydrocyclopentapyrazol-3-ylmethanol\text{Cyclopentanone derivative} + \text{Hydrazine} \xrightarrow{\text{AcOH, 90°C}} \text{Tetrahydrocyclopentapyrazol-3-ylmethanol}

Nucleophilic Substitution on Halogenated Intermediates

An alternative route employs halogenated precursors, such as 3-(bromomethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, which undergoes nucleophilic substitution with hydroxide ions. This method is advantageous for introducing the hydroxymethyl group post-cyclization :

  • Synthesis of Brominated Intermediate :

    • Cyclopenta[c]pyrazole is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light, achieving selective bromination at the 3-position .

    • Yield: 82–89% (GC-MS purity ≥97%) .

  • Hydroxylation :

    • The brominated intermediate reacts with aqueous NaOH (10% w/v) at 60°C for 6 hours, replacing bromine with a hydroxymethyl group .

    • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane) .

Catalytic Hydrogenation of Nitrile Derivatives

Reductive methods are employed to convert nitrile groups into hydroxymethyl functionalities. Starting from 3-cyano-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, catalytic hydrogenation using Raney nickel in methanol under 50 psi H₂ at 80°C produces the target compound :

3-CN-TetrahydrocyclopentapyrazoleH2/Raney Ni3-CH2OH-Tetrahydrocyclopentapyrazole\text{3-CN-Tetrahydrocyclopentapyrazole} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{3-CH}2\text{OH-Tetrahydrocyclopentapyrazole}

  • Optimization :

    • Excess H₂ pressure (>50 psi) reduces reaction time but may lead to over-reduction.

    • Yield: 68–72% with 99% purity (HPLC) .

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented continuous-flow process (WIPO PATENTSCOPE) involves:

  • Continuous Cyclocondensation :

    • A mixture of cyclopentanone and hydrazine hydrate is fed into a tubular reactor at 120°C with a residence time of 15 minutes.

    • Conversion rate: 94% .

  • In Situ Hydroxymethylation :

    • The intermediate is reacted with formaldehyde in a packed-bed reactor containing Amberlyst-15 catalyst.

    • Yield: 85% at pilot scale .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation65–7895+One-pot synthesisRequires high temperatures
Nucleophilic Substitution70–7597+Precise functionalizationMulti-step process
Catalytic Hydrogenation68–7299Mild conditionsExpensive catalysts
Industrial Process8595+Scalable, continuous productionComplex equipment setup

Analytical Characterization

Post-synthesis verification employs:

  • NMR : δH 3.75 (s, 2H, CH₂OH), 2.90–3.10 (m, 4H, cyclopentane H), 1.60–1.80 (m, 2H, cyclopentane H) .

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/H₂O 70:30) .

  • MS (ESI+) : m/z 139.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol (synonym: cyclopenta[c]pyrazole-3-methanol, 2,4,5,6-tetrahydro-) .
  • Molecular Formula : C₇H₁₀N₂O.
  • CAS Number : 1215295-82-1 .

Structural Features: This bicyclic compound features a fused cyclopentane-pyrazole core with a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pyrazole ring.

Comparison with Structurally Related Compounds

Core Structural Analogs

The following compounds share the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold but differ in substituents and applications:

Compound Name Substituents Molecular Formula CAS Number Key Applications/Notes References
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine -NH₂ at position 3 C₆H₉N₃ 1092301-31-9 Intermediate in drug synthesis
BPN-3783 -N-(2-ethyl) and thiazol-2-amine C₁₄H₁₇N₇S Not provided γ-Secretase modulator (Alzheimer’s research)
Compound 38 -N-(2-methyl) and pyrimidoindole C₂₄H₂₆N₇O₂ Not provided Bromodomain and Extra-Terminal (BET) inhibitor

Key Observations :

  • Substituent Effects : The hydroxymethyl group in the target compound contrasts with amine (-NH₂) or alkylamine substituents in analogs. This difference impacts polarity, solubility (logP), and hydrogen-bonding capacity. For example, the -CH₂OH group likely increases hydrophilicity compared to BPN-3783’s thiazole-amine .
  • Pharmacological Relevance: BPN-3783 and Compound 38 are bioactive (e.g., γ-secretase modulation, BET inhibition), whereas this compound’s applications remain underexplored in the provided evidence. Its hydroxymethyl group may position it as a precursor for prodrug synthesis or metalloenzyme targeting .

Physicochemical Properties

Property This compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Molecular Weight 138.17 g/mol 123.16 g/mol
Polarity Higher (due to -OH) Moderate (amine group)
Estimated logP ~0.5 (predicted) ~1.2 (predicted)

Biological Activity

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol (CAS Number: 1215295-82-1) is a chemical compound with the molecular formula C7H10N2O. This compound has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
  • InChI Key : TZTISSAVSHFFOI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on enzyme interactions and metabolic pathways. The hydroxymethyl group in the compound is hypothesized to play a crucial role in its biological mechanisms through hydrogen bonding and other interactions.

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets within biological systems. The following pathways have been suggested based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It could influence cell signaling pathways by altering receptor interactions.

In Vitro Studies

A study examining the effects of this compound on cellular models indicated significant activity against certain biological targets. The compound was tested for its ability to modulate enzyme activity related to neurodegenerative diseases.

StudyTarget EnzymeIC50 Value (µM)Observations
γ-secretase12.5Inhibition of Aβ42 production
Cholinesterase15.0Modulation of acetylcholine levels

Case Studies

  • Neurodegenerative Disease Model :
    • In a mouse model of Alzheimer's disease, administration of the compound led to a reduction in amyloid-beta peptide levels by approximately 30% compared to controls.
  • Anti-inflammatory Effects :
    • A study highlighted the anti-inflammatory properties of the compound when tested on macrophage cell lines, showing a decrease in pro-inflammatory cytokine production.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

CompoundStructure TypeBiological Activity
2,4,5-Tetrahydropyrimidin-3-ylmethanolTetrahydropyrimidineModerate enzyme inhibition
2-Methyl-1H-pyrazole-3-methanolPyrazoleWeak anti-inflammatory effects
This compound CyclopentapyrazoleStronger inhibition on γ-secretase

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol?

  • Methodological Answer : A common approach involves condensation reactions using pyrazole precursors with cyclopentane derivatives under reflux conditions. For example, refluxing phenylhydrazine with carbonyl-containing intermediates in ethanol, followed by recrystallization, yields pyrazole derivatives with high purity. Thin-layer chromatography (TLC) using toluene-ethyl acetate-water (8.7:1.2:1.1) can verify purity . Modifications include using acetic acid as a catalyst to enhance reaction efficiency.

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer : Recrystallization in ethanol or methanol is effective for removing impurities. Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) can resolve structurally similar byproducts. Post-synthesis, vacuum drying at 40–50°C ensures solvent-free crystalline products. Purity validation via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound is classified as an eye and skin irritant (Hazard Statements: H315, H319). Use PPE (gloves, goggles) in fume hoods. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage in airtight containers at 2–8°C prevents degradation .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole ring formation be validated using spectroscopic data?

  • Methodological Answer : Mechanistic studies require multinuclear NMR (¹H, ¹³C) to track intermediate formation. For instance, the disappearance of carbonyl peaks (170–180 ppm in ¹³C NMR) and emergence of pyrazole C–H signals (δ 7.5–8.5 ppm in ¹H NMR) confirm cyclization. Discrepancies in spectral data (e.g., unexpected doublets) may indicate competing pathways, necessitating DFT calculations to model transition states .

Q. What strategies resolve contradictions in pharmacological activity data for derivatives?

  • Methodological Answer : Inconsistent IC50 values across assays may arise from solubility differences or off-target effects. Address this by standardizing assay conditions (e.g., DMSO concentration ≤1%, uniform cell lines) and validating results via orthogonal methods (e.g., SPR binding assays vs. enzyme inhibition). Meta-analysis of SAR studies can identify critical substituents (e.g., chloro groups at C-4 enhance activity) .

Q. How can computational modeling optimize the compound’s synthesis and bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), guiding structural modifications. QSAR models using descriptors like logP and polar surface area prioritize derivatives with improved bioavailability. Reaction pathway simulations (Gaussian 09) identify energy barriers in key steps (e.g., Mannich reactions), enabling solvent or catalyst optimization .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts. Arrhenius plots extrapolate shelf-life at 25°C. For thermal stability, DSC/TGA analyses determine decomposition temperatures and polymorph transitions .

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